molecular formula C8H12N4O B11806023 Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Número de catálogo: B11806023
Peso molecular: 180.21 g/mol
Clave InChI: KMDHKFWEYSQNFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Piperazin-1-yl(1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazin-1-yl(1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H12N4O

Peso molecular

180.21 g/mol

Nombre IUPAC

piperazin-1-yl(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C8H12N4O/c13-8(7-1-2-10-11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11)

Clave InChI

KMDHKFWEYSQNFR-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1)C(=O)C2=CC=NN2

Origen del producto

United States

Foundational & Exploratory

Technical Guide: SAR and Strategic Design of Pyrazole-Piperazine Methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of pyrazole-piperazine methanone derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The Bivalent Pharmacophore

The pyrazole-piperazine methanone scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bridge lipophilic target engagement with favorable physicochemical properties. This moiety functions as a bivalent pharmacophore:

  • The Pyrazole "Head": A planar, electron-rich heteroaromatic system capable of

    
    -
    
    
    
    stacking and hydrogen bond donation/acceptance, typically targeting ATP binding sites (kinases) or hydrophobic pockets (GPCRs).
  • The Methanone Linker: A carbonyl bridge that rigidifies the connection, restricting conformational entropy and providing a key hydrogen bond acceptor.

  • The Piperazine "Tail": A non-planar, basic heterocycle that enhances aqueous solubility, modulates lipophilicity (LogD), and allows for distal interactions with solvent-exposed residues.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on its application in kinase inhibition (e.g., FLT3, CDK) and GPCR modulation (e.g., 5-HT receptors).

Chemical Space & Scaffold Architecture

To systematically analyze the SAR, we dissect the molecule into three distinct regions.

SAR_Architecture Pyrazole Region A: Pyrazole Core (Lipophilic Head) Target: Hinge Region / Hydrophobic Pocket Linker Region B: Methanone (Rigid Linker) Target: H-Bond Acceptor Pyrazole->Linker C3/C4/C5 Attachment Piperazine Region C: Piperazine (Solubilizing Tail) Target: Solvent Front / Secondary Pocket Linker->Piperazine Amide Bond

Figure 1: Modular architecture of the pyrazole-piperazine methanone scaffold.

Region A: The Pyrazole Core (The Warhead)

The pyrazole ring is the primary anchor. Its tautomeric nature (1H vs 2H) allows for versatile H-bonding patterns.

  • N1-Substitution: Critical for selectivity. Bulky aryl groups (e.g., phenyl, pyridine) at N1 often occupy the hydrophobic back-pocket of kinase domains, enhancing selectivity over other kinases.

  • C3/C5 Substituents: Methyl or trifluoromethyl groups at these positions modulate the electronic density of the ring and can induce a twist in the N1-aryl bond, locking the bioactive conformation.

Region B: The Methanone Linker (The Hinge)

Unlike a flexible methylene (-CH2-) linker, the methanone (-C=O-) introduces planarity and rigidity.

  • Conformational Lock: The amide resonance restricts rotation, holding the pyrazole and piperazine in a specific relative orientation.

  • H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, often interacting with backbone amides in the receptor binding site.

Region C: The Piperazine Tail (The Solubilizer)
  • Solubility: The basic nitrogens (pKa ~9.8) are typically protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic inhibitors.

  • Distal Functionalization: The N4-nitrogen is a vector for extending the molecule into solvent-exposed regions or secondary binding pockets (e.g., the ribose pocket in kinases).

Detailed SAR Analysis

Kinase Inhibition (Case Study: FN-1501)

In the context of kinase inhibitors (e.g., FLT3, CDK2/4/6), the pyrazole-piperazine methanone motif is exemplified by FN-1501 , a potent clinical candidate for acute myeloid leukemia (AML).[1]

RegionModificationBiological EffectMechanistic Insight
Pyrazole C4 Fusion with Pyrrolo[2,3-d]pyrimidineCritical Increase in potencyMimics the adenine ring of ATP, forming key H-bonds with the kinase hinge region (Glu/Leu residues).
Linker Methanone (Amide)Maintained potencyOrients the piperazine tail towards the solvent front, preventing steric clash within the ATP pocket.
Piperazine N4 Methyl vs. BenzylMethyl is preferred for solubility; Benzyl can increase potency but lowers metabolic stability.The N-methyl piperazine acts as a solvent-interface anchor, improving pharmacokinetic (PK) profiles.

Key Insight: The methanone linker is bioisosteric to the urea linkage found in other kinase inhibitors (e.g., Sorafenib) but offers better chemical stability and a distinct H-bond acceptor profile.

GPCR Modulation (5-HT Receptors)

For G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D2/D3) receptors, this scaffold acts as a "privileged structure" for allosteric modulation.

  • Aryl-Piperazine Connection: The N1-aryl pyrazole connected to piperazine mimics the classic "long-chain arylpiperazine" (LCAP) pharmacophore.

  • Selectivity: The pyrazole ring provides a unique electronic profile compared to the standard phenyl ring, reducing affinity for off-target adrenergic receptors (

    
    ).
    

Experimental Protocols

General Synthesis of Pyrazole-Piperazine Methanones

The most robust route involves the coupling of a pyrazole carboxylic acid with a substituted piperazine.

Protocol: Amide Coupling via HATU

  • Reagents:

    • Starting Material A: 1-Phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Starting Material B: N-Methylpiperazine (1.2 eq).

    • Coupling Agent: HATU (1.5 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the pyrazole carboxylic acid in DMF (0.1 M concentration).

    • Add DIPEA and stir for 10 minutes at 0°C to deprotonate the acid.

    • Add HATU and stir for 30 minutes at 0°C (activation step).

    • Add N-Methylpiperazine dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target mass [M+H]+).

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine.

    • Dry over Na2SO4 and concentrate in vacuo.

    • Purification: Flash column chromatography (MeOH/DCM gradient, 0-10% MeOH).

Synthesis_Flow Start Pyrazole Carboxylic Acid + DIPEA Activation Add HATU (0°C, 30 min) Start->Activation Coupling Add N-Methylpiperazine (RT, 12h) Activation->Coupling Workup Extraction (EtOAc/NaHCO3) & Purification Coupling->Workup Product Final Product: Pyrazole-Piperazine Methanone Workup->Product

Figure 2: Standard synthetic workflow for amide coupling.

Biological Validation: Kinase Assay (ADP-Glo)

To validate the activity of the synthesized derivatives against a target kinase (e.g., CDK2).

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

  • Steps:

    • Prepare kinase buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Incubate compound (serial dilution in DMSO) with Recombinant CDK2/CyclinA enzyme for 10 min at RT.

    • Add ATP (10 µM) and substrate (Histone H1) to initiate reaction.

    • Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence (RLU) on a plate reader.

    • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Strategic Optimization & Troubleshooting

When optimizing this scaffold, common issues include poor metabolic stability or low permeability.

ProblemStructural SolutionRationale
High Clearance (Metabolism) Fluorination of the Pyrazole RingBlocks metabolic hotspots (C-H oxidation) and modulates pKa.
Low Permeability (P-gp efflux) N-alkylation of PiperazineMasking the secondary amine or using bioisosteres (e.g., bridged piperazines) reduces H-bond donor count.
Off-Target Toxicity (hERG) Reduce Lipophilicity (LogP < 3)Introduce polar groups (e.g., hydroxyl, sulfone) on the distal piperazine nitrogen to reduce cardiac channel binding.

References

  • Discovery of FN-1501: Wang, Y., et al. (2018).[1] "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Anticancer Pyrazoles: Zhang, Y., et al. (2023).[2] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. Link

  • GPCR Ligands: Singh, K., et al. (2019). "Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors." European Journal of Medicinal Chemistry. Link

  • Synthesis Methodology: Gçtzinger, A.C., et al. (2017). "Pyrazoles (Update 2017)." Science of Synthesis.[3] Link

  • Choline Analogs: Costa, R.F., et al. (2021). "Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)." ResearchGate.[4] Link

Sources

The 1H-Pyrazol-3-yl Methanone Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse substitutions, have made it a cornerstone in the design of novel therapeutic agents.[1] The 1H-pyrazol-3-yl methanone core, in particular, represents a highly versatile framework, serving as the foundation for compounds targeting a wide array of diseases, from cancer to microbial infections and inflammatory conditions.[3][4][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 1H-pyrazol-3-yl methanone derivatives, offering valuable insights for professionals engaged in drug discovery and development.

Synthetic Strategies for 1H-Pyrazol-3-yl Methanone Derivatives

The construction of the 1H-pyrazol-3-yl methanone scaffold can be achieved through several reliable synthetic routes. Traditionally, methods such as the condensation of 1,3-diketones with hydrazines and [3+2] cycloaddition reactions have been employed.[6] Modern synthetic chemistry has further refined these processes, offering milder conditions and greater efficiency.[6]

A common and effective approach involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives.[5][7] This method allows for the facile introduction of a wide variety of substituents on both the pyrazole ring and the methanone moiety, enabling extensive SAR studies. Another powerful strategy is the multicomponent reaction (MCR), which allows for the construction of complex pyrazole derivatives in a single step, enhancing synthetic efficiency.[2] For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield densely functionalized pyrano[2,3-c]pyrazoles.[2]

Furthermore, functionalization of a pre-formed pyrazole ring is a key strategy. For example, acylation of a pyrazole with a suitable acylating agent can introduce the methanone group.[8] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Medicinal Chemistry Applications

The 1H-pyrazol-3-yl methanone scaffold has demonstrated significant potential across multiple therapeutic areas. Its derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents, among others.

Anticancer Activity

The pyrazole nucleus is a key feature in several FDA-approved anticancer drugs, many of which are kinase inhibitors.[1][9] Derivatives of 1H-pyrazol-3-yl methanone have been extensively explored for their potential to inhibit various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Inhibition of VEGFR-2 is a critical strategy in cancer therapy as it plays a crucial role in tumor angiogenesis and metastasis.[9]

Structure-activity relationship studies have revealed that substitutions on the pyrazole and phenyl rings significantly influence the anticancer activity. For example, certain 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones have shown potent cytotoxicity against prostate cancer cell lines, with some compounds exhibiting IC50 values comparable to the reference drug Sorafenib.[9] Specifically, compounds with certain substitutions demonstrated potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.[9] The anticancer mechanism of many pyrazole derivatives involves the induction of apoptosis and cell cycle arrest.[10][11]

Table 1: Anticancer Activity of Representative 1H-Pyrazol-3-yl Methanone Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
3a VEGFR-2PC-3 (Prostate)1.22[9]
3i VEGFR-2PC-3 (Prostate)1.24[9]
53 EGFR/VEGFR-2HepG2 (Liver)15.98[10]
54 EGFR/VEGFR-2HepG2 (Liver)13.85[10]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 1H-pyrazol-3-yl methanone scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal drugs.[3][4][12] These compounds have shown activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

The mechanism of antimicrobial action can vary. Some pyrazole derivatives act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[13] For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of E. coli FabH.[13]

SAR studies have highlighted the importance of specific substituents for potent antimicrobial activity. For instance, certain pyrazole analogues have shown exceedingly high activity against E. coli and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3] The presence of different functional groups can significantly modulate the spectrum and potency of antimicrobial activity.[3][4]

Table 2: Antimicrobial Activity of Representative 1H-Pyrazol-3-yl Methanone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[3]
Compound 4 Streptococcus epidermidis0.25[3]
Compound 2 Aspergillus niger1[3]
Compound 3a Staphylococcus aureus< 0.25[14]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases.[15] Pyrazole-containing compounds, such as the well-known drug Celecoxib, are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3][5] The 1H-pyrazol-3-yl methanone scaffold has also been utilized to develop novel anti-inflammatory agents with various mechanisms of action.[3][16]

For instance, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to reduce edema and cell migration in animal models of inflammation.[16] Its anti-inflammatory effects are associated with the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α.[16] Other pyrazole derivatives have been investigated as inhibitors of mitogen-activated protein kinases (MAPKs), which are key signaling molecules in the inflammatory response.[15]

Key Experimental Protocols

General Synthetic Protocol for 1H-Pyrazol-3-yl Methanone Derivatives from Chalcones

This protocol describes a general method for the synthesis of pyrazoline derivatives, which can be precursors to pyrazoles, via the reaction of a chalcone with a hydrazine derivative.[7]

  • Chalcone Synthesis: The appropriate substituted chalcone is synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol.

  • Pyrazoline Formation: To a solution of the chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, the desired hydrazine derivative (e.g., isonicotinic acid hydrazide, 1.25 equivalents) is added.[7]

  • Reaction: The reaction mixture is refluxed for a specified time (e.g., 3-8 hours), and the progress is monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethyl acetate) and can be further purified by recrystallization or column chromatography.[7]

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against bacterial strains.[17]

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton broth) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

General Synthetic Workflow for 1H-Pyrazol-3-yl Methanones

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product Substituted Acetophenone Substituted Acetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Substituted Acetophenone->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation Chalcone Intermediate Chalcone Intermediate Claisen-Schmidt Condensation->Chalcone Intermediate Base (e.g., NaOH) 1H-Pyrazol-3-yl Methanone Derivative 1H-Pyrazol-3-yl Methanone Derivative Cyclocondensation->1H-Pyrazol-3-yl Methanone Derivative Reflux Chalcone Intermediate->Cyclocondensation

Caption: A generalized workflow for the synthesis of 1H-pyrazol-3-yl methanone derivatives.

Future Perspectives and Conclusion

The 1H-pyrazol-3-yl methanone scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry.[18] Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[18] Future research will likely focus on the development of more selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of new derivatives.[18] The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • [methanone.]([Link])

Sources

Methodological & Application

Protocol for the synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Piperazin-1-yl(1H-pyrazol-3-yl)methanone is a critical heterocyclic scaffold, most notably serving as the core pharmacophore in Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib .[1] The amide bond connecting the pyrazole and piperazine rings provides a rigid linker that positions the terminal piperazine nitrogen for further functionalization (e.g., with cyclopropanecarbonyl chloride).

This protocol details a high-fidelity synthesis optimized for medicinal chemistry applications where purity and regiochemical integrity are paramount.

Core Challenges Addressed:
  • Regioselectivity: Controlling the reaction to favor amide formation over potential side reactions with the pyrazole nitrogen.

  • Purification: Efficient removal of urea byproducts (from coupling agents) without tedious chromatography.

  • Salt Management: Handling the hygroscopic nature of the final amine salt.

Retrosynthetic Analysis & Logic Flow

The synthesis is designed as a convergent two-step sequence. We utilize N-Boc-piperazine to desymmetrize the diamine, preventing polymerization, and 1H-pyrazole-3-carboxylic acid as the electrophile.

Retrosynthesis Target Target Molecule (Piperazin-1-yl(1H-pyrazol-3-yl)methanone) Intermediate Boc-Protected Intermediate (Stable, Lipophilic) Target->Intermediate Deprotection (HCl or TFA) SM1 Starting Material A 1H-Pyrazole-3-carboxylic acid Intermediate->SM1 Amide Coupling (HATU/DIPEA) SM2 Starting Material B tert-Butyl piperazine-1-carboxylate Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Experimental Protocol

Phase 1: Amide Coupling (The "Build")

Objective: Synthesis of tert-butyl 4-(1H-pyrazole-3-carbonyl)piperazine-1-carboxylate.

Rationale for Reagent Choice:

  • HATU: Selected over EDCI/HOBt for this specific substrate because pyrazole carboxylic acids can be slow to react due to internal hydrogen bonding. HATU ensures rapid conversion (< 2 hours) and high yields.

  • DMF: Required for solubility of the pyrazole acid.

Reagents Table
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
1H-Pyrazole-3-carboxylic acid 112.091.01.12 g (10 mmol)Electrophile
N-Boc-Piperazine 186.251.12.05 g (11 mmol)Nucleophile
HATU 380.231.24.56 g (12 mmol)Coupling Agent
DIPEA (Hünig's Base) 129.243.05.2 mL (30 mmol)Base
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Methodology
  • Activation: In a dry 100 mL round-bottom flask under Nitrogen atmosphere, dissolve 1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Note: The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated ester (O-At ester).

    • Checkpoint: Solution usually turns yellow/orange.

  • Amine Addition: Add N-Boc-piperazine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Target Mass: [M+H]+ = 281.15 (minus tBu) or 303.1 (Na adduct).

  • Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash 1: 1M Citric Acid or 5% LiCl solution (removes DMF and excess DIPEA).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the residue is not a white solid, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Phase 2: Deprotection (The "Reveal")

Objective: Isolation of Piperazin-1-yl(1H-pyrazol-3-yl)methanone hydrochloride.[1]

Rationale: Using HCl in Dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding aqueous workup which is difficult due to the high water solubility of the free amine.

Reagents Table
ReagentRoleConditions
Boc-Intermediate SubstrateDissolved in minimal DCM or Dioxane
4M HCl in Dioxane Acid Source5–10 equivalents
Diethyl Ether Anti-solventUsed for precipitation
Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-intermediate from Phase 1 in a minimal amount of dry 1,4-dioxane (or DCM if solubility is poor).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Reaction: Remove ice bath and stir at RT for 2 hours.

    • Observation: A white precipitate should form progressively.

  • Completion: Check LC-MS for disappearance of starting material.

  • Isolation:

    • Dilute the suspension with excess Diethyl Ether (Et₂O) to maximize precipitation.

    • Filter the solid under inert atmosphere (Argon/Nitrogen) as the salt can be hygroscopic.

    • Wash the filter cake 3x with Et₂O.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Analytical Validation (Self-Validating System)[1]

To confirm the success of the protocol, the isolated material must meet these criteria:

1H NMR (DMSO-d6, 400 MHz)
  • Pyrazole Ring: Two distinct signals.

    • 
       ~7.80 ppm (d, 1H, C5-H)
      
    • 
       ~6.65 ppm (d, 1H, C4-H)
      
    • Note: The NH proton is often broad/exchangeable and may appear >13 ppm.

  • Piperazine Ring:

    • 
       ~3.60–3.80 ppm (broad m, 4H, CH2 next to amide)
      
    • 
       ~3.10–3.25 ppm (broad m, 4H, CH2 next to amine)
      
    • If HCl salt: Broad singlet at ~9.0–9.5 ppm (NH2+).

Mass Spectrometry (ESI+)[3][4]
  • Theoretical Exact Mass: 180.09

  • Observed [M+H]+: 181.1 ± 0.1

Troubleshooting & Critical Control Points

Troubleshooting Issue Low Yield or Impurity? Check1 Check 1: Solubility Did the Pyrazole Acid dissolve completely in DMF? Issue->Check1 Check2 Check 2: Coupling Agent Did the solution turn yellow upon HATU addition? Check1->Check2 Yes Solution1 Fix: Sonication or mild heat (40°C) before adding HATU. Check1->Solution1 No Check3 Check 3: Workup pH Did you wash with NaHCO3? Check2->Check3 Yes Solution2 Fix: HATU hydrolyzes in wet DMF. Use fresh anhydrous solvent. Check2->Solution2 No Solution3 Fix: Pyrazole is acidic. Ensure aqueous layer is basic to keep product organic. Check3->Solution3 No

Figure 2: Logic flow for troubleshooting common synthetic failures.

Common Pitfalls:
  • Regio-isomerism: While 1H-pyrazole-3-carboxylic acid is the standard starting material, tautomerism can occur.[1] However, the amide coupling locks the structure. The 3-isomer is thermodynamically favored in the amide form.

  • Hygroscopicity: The HCl salt of the product absorbs water rapidly. Store in a desiccator. If the free base is required, use ion-exchange resin (SCX-2) rather than liquid-liquid extraction to avoid loss to the aqueous phase.

References

  • Olaparib Synthesis Route & Intermediates. A2BChem. (Detailed pathway including the coupling of pyrazole acid and piperazine). Link

  • Menear, K.A., et al. (2008).[2] "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1."[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2] (Primary literature source for the amide coupling conditions). Link

  • BenchChem Application Notes. "Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids." (General procedure for HATU/EDC couplings). Link

  • PubChem Compound Summary. "1H-Pyrazole-3-carboxylic acid."[1] (Physical properties and solubility data). Link

Sources

Preparation of Piperazin-1-yl(1H-pyrazol-3-yl)methanone Stock Solutions for In Vitro Assays

[1]

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of Piperazin-1-yl(1H-pyrazol-3-yl)methanone (MW: ~180.21 g/mol for free base).[1] This compound, characterized by a piperazine ring linked to a pyrazole moiety via a carbonyl bridge, presents specific solubility and stability considerations due to its secondary amine (basic) and pyrazole (amphoteric) functional groups.

Targeted for drug discovery researchers, this protocol prioritizes gravimetric accuracy , solvent integrity (anhydrous DMSO) , and minimization of freeze-thaw degradation to ensure high-fidelity data in cellular and enzymatic assays.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solution preparation.

PropertyValue (Free Base)Value (HCl Salt)Implications for Handling
Formula C

H

N

O
C

H

ClN

O
CRITICAL: Verify your specific batch form (Salt vs. Free Base) to use the correct Molecular Weight (MW).[1]
MW 180.21 g/mol ~216.67 g/mol Affects mass required for molar concentrations.
pKa (Calc) ~9.8 (Piperazine NH)N/AThe secondary amine is protonated at physiological pH (7.4), aiding aqueous solubility after dilution.
H-Bond Donors 2 (Pyrazole NH, Amine NH)3High polarity; requires polar aprotic solvents (DMSO) for high-concentration stocks.[1][2]
LogP ~ -0.5 to 0.5LowerAmphiphilic nature; soluble in DMSO, potentially soluble in water but less stable for long-term storage.[1]
Why DMSO?

While the piperazine moiety suggests aqueous solubility (especially as a salt), Dimethyl Sulfoxide (DMSO) is the industry standard for stock solutions because:

  • Sterility: DMSO is bacteriostatic at high concentrations.

  • Solubility: It disrupts strong crystal lattice energy driven by the pyrazole H-bonds.[1]

  • Universality: It is compatible with acoustic liquid handlers (e.g., Echo®) and pin tools.

Materials & Equipment

  • Compound: Piperazin-1-yl(1H-pyrazol-3-yl)methanone (Check CoA for purity and salt form).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

    • Note: DMSO is hygroscopic.[3][4][5] Water absorption causes compound precipitation and degradation.[4]

  • Vials: Amber glass vials with PTFE-lined screw caps (Class A). Avoid polypropylene for long-term storage of hydrophobic compounds.[1]

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Gas: Nitrogen or Argon (for headspace purging).

Protocol: Gravimetric Stock Preparation

Objective: Prepare a 10 mM or 100 mM Master Stock Solution. Principle: Gravimetric preparation (weighing solid, then adding solvent based on mass) is superior to volumetric preparation because it eliminates density/temperature fluctuations of viscous solvents like DMSO.

Step-by-Step Workflow
  • Calculate Target Mass: Determine the mass required for your target volume.

    
    
    Example: For 5 mL of 100 mM stock (MW = 180.21):
    
    
    
    [1]
  • Weighing:

    • Place a clean, dry amber glass vial on the balance. Tare.

    • Weigh approximately the calculated amount. Record the exact mass (e.g., you aimed for 90.1 mg but weighed 92.4 mg).

  • Solvent Addition (The "Back-Calculation" Method): Instead of trying to hit an exact mass, adjust the solvent volume to the mass you actually weighed.

    
    
    Example: If you weighed 92.4 mg :
    
    
    
    [1]
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonication: If particles persist, sonicate in a water bath at room temperature for 5-minute intervals. Caution: Monitor temperature; heat degrades compounds.[6]

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Workflow Visualization

StockPrepStartSolid Compound(Check MW)WeighWeigh Solid(Record Exact Mass)Start->WeighCalcCalculate DMSO Vol(V = m / (C * MW))Weigh->CalcAddSolAdd Anhydrous DMSOCalc->AddSolMixVortex & SonicateAddSol->MixQCVisual QC(Clear Solution?)Mix->QCQC->MixFail (Turbid)StorageAliquot & Store(-20°C / -80°C)QC->StoragePass

Figure 1: Gravimetric workflow for precision stock generation. This method eliminates volumetric errors associated with viscous DMSO.

Serial Dilution & Assay Preparation

Objective: Dilute the Master Stock (100 mM) to Working Concentration (e.g., 10 µM) in assay media.

Critical Constraint: DMSO Tolerance. Most cells and enzymes tolerate ≤ 0.5% - 1% DMSO .[1]

  • Direct dilution of 100 mM stock into media (1:1000) gives 100 µM at 0.1% DMSO.

  • For dose-response curves, use Intermediate Dilutions in DMSO to maintain constant DMSO concentration across all doses.

Dilution Table (Example for 10-point dose response)
StepSource SolutionSource Vol (µL)Diluent (DMSO) (µL)Final Conc (mM)Fold Dilution
Stock Master Stock--100.0 -
D1 Master Stock204033.3 1:3
D2 D1204011.1 1:3
D3 D220403.7 1:3
..................[1]
Transfer D1-D101 µL999 µL MediaFinal Assay Conc 1:1000

Result: All assay wells contain exactly 0.1% DMSO.

Serial Dilution Logic Diagram

SerialDilutioncluster_0Maintain Constant DMSO %StockMaster Stock(100 mM DMSO)InterIntermediate Plate(Serial Dilutions in DMSO)Stock->Inter 1:3 Dilution SeriesAssayAssay Plate(Final Conc, 0.1% DMSO)Inter->Assay Transfer 1 µLMediaAssay Media(Buffer/Cell Media)Media->Assay Add 999 µL

Figure 2: Serial dilution strategy ensuring uniform DMSO concentration across all assay points to prevent solvent artifacts.

Storage & Stability Guidelines

The piperazine ring is susceptible to oxidation and carbamate formation (reaction with atmospheric CO2) if stored improperly.

  • Aliquot Immediately: Never store the bulk stock. Divide into single-use aliquots (e.g., 20-50 µL) in amber vials or Matrix tubes.

  • Temperature:

    • -80°C: Recommended for long-term storage (> 1 month).[1]

    • -20°C: Acceptable for short-term (< 1 month).[1][5]

    • 4°C: NEVER. DMSO freezes at 19°C; storage at 4°C causes partial thawing/freezing cycles and condensation.

  • Freeze-Thaw Limit: Maximum 3 cycles.

    • Why? Each thaw introduces atmospheric moisture. Water in DMSO lowers the solubility of hydrophobic compounds, causing "crashing out" (precipitation) that is often invisible to the naked eye.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon thawing Moisture absorption (Hygroscopic DMSO).[1][5]Warm to 37°C and sonicate. If unsuccessful, discard. Use fresh anhydrous DMSO next time.
Precipitation in Media "Solubility Cliff" - Compound is hydrophobic.[1]Dilute into media slowly with vortexing. Ensure final concentration is below the aqueous solubility limit (likely < 100 µM).
Yellowing of Solution Oxidation of Piperazine/Amine.Check purity via LC-MS. Purge headspace with Nitrogen before storage.

References

  • PubChem. Compound Summary: Piperazin-1-yl(1H-pyrazol-3-yl)methanone.[1] National Library of Medicine. Available at: [Link][1]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Technical Note. Available at: [Link][1]

  • Enfanos. Preparation of Stock Solutions and Handling of Organic Solvents. Available at: [Link][1]

  • ResearchGate. Best Practices for DMSO Stock Preparation in Cell Culture. Community Discussion/Protocol. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. Here, you will find a comprehensive resource structured in a practical question-and-answer format, addressing common challenges from low reaction yields to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Piperazin-1-yl(1H-pyrazol-3-yl)methanone?

A1: The most prevalent and direct method is the amide coupling reaction between 1H-pyrazole-3-carboxylic acid and piperazine. This reaction typically requires the activation of the carboxylic acid using a coupling agent to facilitate the nucleophilic attack by the piperazine amine.

Q2: Which starting materials are required and what are the critical quality attributes?

A2: The primary starting materials are 1H-pyrazole-3-carboxylic acid and piperazine.

  • 1H-pyrazole-3-carboxylic acid: Purity is paramount. The presence of residual starting materials from its own synthesis (e.g., 1,3-dicarbonyl compounds) can lead to side reactions. It should be fully dry, as water will consume the activated carboxylic acid intermediate.

  • Piperazine: Anhydrous piperazine is crucial. It is hygroscopic and will readily absorb atmospheric moisture. It is often used in excess to favor the mono-acylation product and to act as a base. If using a piperazine salt (e.g., piperazine hydrochloride), an additional external base must be added to liberate the free amine.

Q3: Why is the pyrazole N-H group a concern during this synthesis?

A3: The pyrazole ring contains an acidic N-H proton.[1][2] While the piperazine amine is a much stronger nucleophile, under certain conditions (e.g., using highly reactive acylating agents or strong bases), acylation can occur at the N-1 position of the pyrazole ring, leading to an undesired constitutional isomer.[2][3] Using standard amide coupling conditions generally minimizes this side reaction.

Troubleshooting Guide: Overcoming Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Low or No Product Yield

Q: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

A: Persistently low yields often point to one of four areas: ineffective carboxylic acid activation, reagent quality, suboptimal reaction conditions, or workup issues.

Causality & Solutions:

  • Ineffective Carboxylic Acid Activation: The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] If the activated intermediate (e.g., active ester) does not form efficiently, the reaction will not proceed.

    • Solution: Switch to a more potent coupling agent. While standard reagents like EDC/HOBt are common, more challenging couplings, especially with electron-deficient heterocyclic amines, may benefit from uronium-based reagents like HATU or HBTU.[5][6] These reagents often lead to faster reactions and higher yields.[7]

    • Protocol Insight: Ensure your coupling agent is fresh. Many, especially carbodiimides like EDC, are moisture-sensitive and lose activity over time.

  • Poor Reagent Quality:

    • Piperazine: As a relatively weak nucleophile, especially when compared to aliphatic amines, its reactivity is crucial. The presence of water will hydrolyze the activated ester intermediate back to the starting carboxylic acid.

    • Solution: Use anhydrous piperazine and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

    • 1H-pyrazole-3-carboxylic acid: The pyrazole ring can be considered electron-withdrawing, which can slightly reduce the nucleophilicity of the amine it is being coupled with, making efficient activation critical.[8]

    • Solution: Confirm the purity of your carboxylic acid. Recrystallize if necessary.

  • Suboptimal Reaction Conditions:

    • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the acid released during the reaction and to ensure the piperazine remains as a free base.

    • Solution: Ensure at least 2-3 equivalents of base are used, especially if starting with a piperazine salt.

    • Temperature: Most amide couplings are run at 0 °C to room temperature. However, for less reactive partners, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[5]

    • Solution: Monitor the reaction by TLC or LC-MS. If it stalls at room temperature after several hours, consider warming the mixture gently.

  • Product Loss During Workup:

    • Problem: The product, containing a basic piperazine ring, may have some water solubility, especially if protonated. Acidic or basic washes during extraction can lead to loss of product into the aqueous layer.

    • Solution: During aqueous workup, carefully adjust the pH of the aqueous layer to be basic (pH > 9) with Na₂CO₃ or NaOH before extracting with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. This ensures the product is in its free base form and partitions into the organic layer.

Category 2: Formation of Side Products & Impurities

Q: My TLC/LC-MS shows multiple spots besides my desired product. What are these impurities?

A: The formation of multiple products points to competing reaction pathways. The most common side products in this synthesis are the bis-acylated piperazine and unreacted activated ester.

Causality & Solutions:

  • Bis-acylation of Piperazine: Piperazine has two secondary amine groups. If the stoichiometry is not carefully controlled, a second molecule of 1H-pyrazole-3-carboxylic acid can react to form 1,4-bis((1H-pyrazol-3-yl)carbonyl)piperazine.

    • Solution: Use a molar excess of piperazine relative to the carboxylic acid (typically 2-4 equivalents). This statistically favors the formation of the mono-acylated product. The unreacted piperazine can be easily removed during an aqueous workup.

  • Urea Byproduct: When using carbodiimide coupling agents like EDC, a urea byproduct is formed. This can sometimes be difficult to separate from the desired product.

    • Solution: The urea byproduct is often poorly soluble in DCM but can be removed by filtration. Alternatively, a dilute acid wash (e.g., 1M HCl) can protonate and dissolve the urea, pulling it into the aqueous layer. Be mindful that this will also protonate your product, so a subsequent basic wash is necessary to recover it.

  • Acylation at Pyrazole N-1: Although less common under standard amide coupling conditions, a highly reactive acylating agent (like an acyl chloride) could potentially react at the pyrazole N-H position.[2]

    • Solution: This is best avoided by using standard amide coupling reagents (HATU, EDC) instead of converting the carboxylic acid to its acyl chloride. If the acyl chloride route is necessary, using milder conditions (low temperature, controlled addition of the amine) can minimize this side reaction.[9][10]

Data & Workflow Visualization

Table 1: Comparison of Common Amide Coupling Reagents
ReagentActivating MechanismAdvantagesDisadvantages
EDC/HOBt Carbodiimide activation, HOBt suppresses racemization & side reactionsCost-effective, commonForms urea byproduct, can be slow with unreactive partners
HATU Uronium salt activationHigh efficiency, fast reaction times, good for difficult couplings[5][6]More expensive, can be moisture sensitive
SOCl₂ Forms acyl chloride intermediateHighly reactive intermediate, inexpensiveHarsh conditions (heat often required), generates HCl, risk of side reactions[6][9]
Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification SM1 1H-Pyrazole-3-Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) SM1->Coupling SM2 Piperazine (Anhydrous) SM2->Coupling Workup Aqueous Workup (Base Wash) Coupling->Workup Crude Mixture Purify Chromatography or Crystallization Workup->Purify Product Piperazin-1-yl (1H-pyrazol-3-yl)methanone Purify->Product Pure Product Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Coupling Is the coupling agent active and effective? Check_Reagents->Check_Coupling Yes Sol_Reagents Recrystallize acid. Use fresh anhydrous piperazine. Check_Reagents->Sol_Reagents No Check_Conditions Are reaction conditions (base, temp, solvent) optimal? Check_Coupling->Check_Conditions Yes Sol_Coupling Use fresh coupling agent. Switch to a stronger one (e.g., HATU). Check_Coupling->Sol_Coupling No Check_Workup Is product being lost during workup/purification? Check_Conditions->Check_Workup Yes Sol_Conditions Increase base equivalents. Try gentle heating (40-50°C). Ensure good solubility. Check_Conditions->Sol_Conditions No Sol_Workup Perform basic wash (pH>9) before extraction. Check_Workup->Sol_Workup Yes

Caption: Decision tree for diagnosing and solving low reaction yield.

Experimental Protocols

Protocol 1: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving high yields, especially on a small to medium scale.

Materials:

  • 1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Piperazine, anhydrous (3.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the solution until the acid is fully dissolved.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve anhydrous piperazine (3.0 eq) in a small amount of anhydrous DMF.

  • Add the piperazine solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) to remove unreacted acid and DMF.

  • Wash with brine (1x), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (DCM/Methanol gradient) or crystallization to yield the pure product.

Protocol 2: Acyl Chloride Method

This two-step method is a classical approach and can be cost-effective for larger scales, but requires careful handling of thionyl chloride (SOCl₂).

Step 2a: Synthesis of 1H-pyrazole-3-carbonyl chloride [9][10]1. In a fume hood, suspend 1H-pyrazole-3-carboxylic acid (1.0 eq) in toluene. 2. Add a catalytic amount of DMF (1-2 drops). 3. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. 4. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, until gas evolution ceases and the solution becomes clear. 5. Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and toluene. The resulting acyl chloride is often used directly in the next step without further purification.

Step 2b: Amide Formation

  • Dissolve anhydrous piperazine (3.0 eq) and triethylamine (TEA) (3.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Dissolve the crude 1H-pyrazole-3-carbonyl chloride from Step 2a in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold piperazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1, Steps 7-9.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the DIBA-H reduction of amides.
  • Green, K., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7734-7749. DOI:10.1039/D0GC02976A
  • Wang, D., et al. (2022). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 144(5), 2236–2245.
  • Kumar, A., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(56), 34017-34031.
  • Jain, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-41.
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5487.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved February 13, 2026, from [Link]

  • Kumar, D., et al. (2022). Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8703.
  • Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69.
  • Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved February 13, 2026, from [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved February 13, 2026, from [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved February 13, 2026, from [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 13, 2026, from [Link]

  • RSC Publishing. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. Retrieved February 13, 2026, from [Link]

  • ScienceDirect. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2012). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • EMBL-EBI. (n.d.). Document: Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (CHEMBL4840307). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole-Piperazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1][2] However, the coupling of N-heterocycles like pyrazole with cyclic amines such as piperazine can present unique challenges. This guide will walk you through common side reactions, their mechanistic origins, and field-proven strategies to achieve high-yield, clean conversions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering in the lab. Each issue is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Coupled Product

Q1: My pyrazole-piperazine coupling reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Buchwald-Hartwig reactions are often multifactorial. Let's break down the common culprits and how to address them systematically.

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[3]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For coupling secondary cyclic amines like piperazine, bulky, electron-rich phosphine ligands are often required.[4][5] Screen a panel of ligands such as tBuDavePhos, XPhos, or RuPhos. The optimal ligand can be highly substrate-dependent.[4][6]

  • Incorrect Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amide complex.[2]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, if your substrates are base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[3]

  • Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving both the organic substrates and the inorganic base.[8]

    • Solution: Toluene, dioxane, and THF are common choices.[7] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[7] Ensure your solvent is rigorously dried before use.

  • Insufficient Temperature: Buchwald-Hartwig couplings with heteroaromatic halides often require elevated temperatures to proceed at a reasonable rate.[4][6]

    • Solution: Typical reaction temperatures range from 80-110 °C.[3][7] If you are using a weaker base, you may need to increase the temperature. Microwave irradiation can sometimes accelerate the reaction and improve yields.[4][6]

Issue 2: Formation of Hydrodehalogenation Byproduct

Q2: I'm observing a significant amount of the hydrodehalogenated pyrazole byproduct. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide on your pyrazole with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[9][10] It arises from a competitive pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

Mechanistic Insight: The palladium-hydride species can be generated from several sources, including β-hydride elimination from the palladium-amide intermediate or from trace amounts of water or alcohol in the reaction mixture.

Strategies for Minimization:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination.

    • Solution: Employing bulky biarylphosphine ligands can sterically hinder the formation of the transition state required for β-hydride elimination, thus favoring the desired C-N bond formation.

  • Amine Equivalents: The stoichiometry of the piperazine can play a role.

    • Solution: Using a slight excess of the piperazine can help to ensure that the palladium-amide complex is readily formed, outcompeting the pathways leading to palladium-hydride formation.

  • Bimetallic Catalyst Systems: Recent research has shown that the addition of a co-catalyst can suppress hydrodehalogenation.

    • Solution: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to facilitate the amination pathway selectively by preventing the formation of Pd-hydride species.[11]

  • Rigorous Anhydrous Conditions: Water is a common source of protons for hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the piperazine and any solid reagents before use.

Issue 3: Regioselectivity Problems with Unsymmetrical Pyrazoles

Q3: My unsymmetrical pyrazole is giving me a mixture of N1 and N2-arylated products. How can I control the regioselectivity?

A3: The selective functionalization of the N1 versus the N2 position of an unsymmetrical pyrazole is a classic challenge in heterocyclic chemistry.[12][13] The relative reactivity of the two nitrogen atoms is influenced by steric and electronic factors.[14][15]

Controlling Regioselectivity:

  • Steric Hindrance: The most common strategy is to exploit steric differences between the two nitrogen atoms.

    • Solution: A bulky substituent on the pyrazole ring will often direct the incoming piperazine to the less sterically hindered nitrogen.[12][16] Conversely, using a sterically demanding ligand on the palladium can also influence the regiochemical outcome.

  • Protecting Groups: If steric differentiation is not feasible, a protecting group strategy can be employed.

    • Solution: Protect one of the pyrazole nitrogens, perform the coupling reaction, and then deprotect to obtain the desired regioisomer. This adds steps to the synthesis but provides excellent control.

  • Directed Metalation: In some cases, it's possible to use a directing group on the pyrazole to achieve regioselective metalation, followed by coupling.

  • Computational Modeling: Quantum mechanics calculations can be used to predict the activation energies for N1 versus N2 alkylation or arylation, providing insights into the likely regiochemical outcome with different substrates.[17]

Issue 4: Formation of Homocoupled Byproducts

Q4: I am observing the formation of bi-pyrazole and/or di-piperazine byproducts. What leads to this and how can I avoid it?

A4: Homocoupling is another potential side reaction where two molecules of the pyrazole (to form a bi-pyrazole) or two molecules of the piperazine (often after an initial N-arylation) couple together.[18][19][20]

Causes and Prevention:

  • Bi-pyrazole Formation: This can occur through a palladium-catalyzed homocoupling of the halo-pyrazole.

    • Solution: This is often more prevalent with aryl iodides.[7] If possible, using the corresponding aryl bromide or chloride can sometimes mitigate this side reaction.[7] Optimizing the catalyst and ligand can also disfavor the homocoupling pathway.

  • Di-piperazine Formation (Unsymmetrical N,N'-disubstitution): If you are starting with piperazine itself, double arylation can occur.

    • Solution: The most effective way to prevent this is to use a mono-protected piperazine, such as N-Boc-piperazine.[21] After the coupling reaction, the Boc group can be easily removed. Alternatively, careful control of stoichiometry (using a large excess of piperazine) can favor mono-arylation, but this is often less efficient and requires a more challenging purification.[21]

II. Frequently Asked Questions (FAQs)

Q5: What is the best palladium source to use for pyrazole-piperazine coupling?

Q6: How critical is the purity of my reagents?

A6: Extremely critical. Impurities in your starting materials can poison the catalyst or participate in side reactions.[3] Ensure your halo-pyrazole and piperazine derivative are of high purity. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[3]

Q7: Can I run this reaction open to the air?

A7: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen.[3] For consistent and high-yielding results, the reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).[3]

Q8: My reaction seems to have stalled. What should I do?

A8: If your reaction has stalled (as determined by LC-MS or TLC analysis), you can try several things. First, you can try adding a fresh portion of the catalyst and ligand. If that doesn't work, carefully increasing the reaction temperature may help to drive the reaction to completion. However, be aware that higher temperatures can also promote side reactions.

III. Experimental Protocols & Visual Guides

General Protocol for Pyrazole-Piperazine Coupling

This is a general starting point; optimization will likely be required for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halo-pyrazole (1.0 equiv), the mono-protected piperazine (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Hydrodehal Hydrodehalogenation OxAdd->Hydrodehal Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch Amine Side_React Side Reactions PdII_Aryl->Side_React PdII_Amine [L-Pd(II)(Aryl)(Amine)]+X- Ligand_Exch->PdII_Amine Deprotonation Base-mediated Deprotonation PdII_Amine->Deprotonation Base PdII_Amide L-Pd(II)(Aryl)(Amide) Deprotonation->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Beta_Hydride β-Hydride Elimination PdII_Amide->Beta_Hydride Red_Elim->Pd0 Regeneration Product Aryl-Amine (Product) Red_Elim->Product Homocoupling Homocoupling Side_React->Homocoupling PdH L-Pd(II)(H)(X) Beta_Hydride->PdH PdH->OxAdd Aryl-X

Caption: The catalytic cycle of the Buchwald-Hartwig amination and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Purity & Integrity (Catalyst, Ligand, Base) Check_Inert->Check_Reagents Screen_Ligands Screen Bulky Electron-Rich Ligands Check_Reagents->Screen_Ligands Optimize_Base Optimize Base (Strength & Type) Screen_Ligands->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Successful Coupling Optimize_Temp->Success

Sources

Resolving stability issues of Piperazin-1-yl(1H-pyrazol-3-yl)methanone in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Aqueous Buffers for Researchers

Welcome to the technical support center for Piperazin-1-yl(1H-pyrazol-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and resolve potential stability challenges when working with this compound in aqueous buffer systems. As a molecule combining a piperazine and a pyrazole moiety linked by a ketone, its stability can be influenced by several factors, including pH, buffer composition, temperature, and light.

This resource provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth experimental protocols. Our goal is to empower you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of Piperazin-1-yl(1H-pyrazol-3-yl)methanone is showing a decrease in concentration over time. What are the likely causes?

Several factors could be contributing to the loss of your compound. The most common culprits for a molecule with this structure are:

  • Hydrolytic Degradation: The methanone (ketone) linkage between the piperazine and pyrazole rings is a potential site for hydrolysis, especially at non-neutral pH. This would cleave the molecule into its constituent piperazine and pyrazole fragments.

  • Oxidative Degradation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation.[1][2] This can be accelerated by the presence of dissolved oxygen, metal ions, or certain buffer components.

  • pH-Dependent Instability: The stability of the compound can be highly dependent on the pH of the buffer, which affects both hydrolysis rates and the protonation state of the piperazine and pyrazole nitrogens.[3][4]

Q2: I'm observing precipitation in my buffered solution. Is this a stability issue?

Precipitation is more often a solubility issue than a chemical degradation issue, but the two can be linked. The solubility of Piperazin-1-yl(1H-pyrazol-3-yl)methanone is expected to be pH-dependent. The piperazine ring is basic, while the pyrazole ring is weakly acidic.[3][5] This means the overall charge of the molecule will change with pH, significantly impacting its solubility. If the buffer pH is near the isoelectric point of the molecule, its solubility will be at its minimum, potentially leading to precipitation.

Q3: Which buffer system is best for this compound?

The ideal buffer is one that maintains the desired pH without participating in the degradation of the compound. For initial studies, common pharmaceutical buffers are a good starting point:

  • Phosphate Buffers: Versatile and widely used, they offer buffering capacity near physiological pH.[6][7][8][9]

  • Acetate Buffers: Suitable for mildly acidic conditions (pH 3.6-5.6).[9]

  • Citrate Buffers: Offer a broad buffering range (pH 2.5-6.5).[7][9]

It is crucial to avoid buffers that could actively promote degradation. For example, certain buffers can chelate metal ions that might catalyze oxidation. Always start with a simple buffer system and confirm compatibility.

Troubleshooting Guide: A Systematic Approach

When encountering stability issues, a systematic investigation is the most effective approach. The following sections provide hypothesis-driven protocols to diagnose and solve common problems.

Problem 1: Confirming and Characterizing Degradation

The first step is to confirm that the compound is chemically degrading and to understand the conditions that promote it. This is achieved through a Forced Degradation Study .[10][11] Such studies are a cornerstone of pharmaceutical development, designed to identify degradation pathways and validate the stability-indicating power of analytical methods.[10][11][12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound in a non-reactive solvent (e.g., ACN, DMSO) C Acid Hydrolysis (Spike stock into 0.1M HCl) A->C D Neutral Hydrolysis (Spike stock into pH 7.4 Buffer) A->D E Base Hydrolysis (Spike stock into 0.1M NaOH) A->E F Oxidative Stress (Add H₂O₂ to neutral buffer solution) A->F B Prepare Aqueous Buffers (e.g., 0.1M HCl, pH 7.4 Phosphate, 0.1M NaOH) B->C B->D B->E B->F I Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->I D->I E->I F->I G Thermal Stress (Incubate solutions at 60°C) G->I H Photolytic Stress (Expose solution to UV/Vis light per ICH Q1B guidelines) H->I J Quench Reaction (if necessary) I->J K Analyze by Stability-Indicating HPLC-UV or LC-MS J->K L Quantify Parent Compound and Identify Degradants K->L

Caption: Workflow for a Forced Degradation Study.

Objective: To identify the primary degradation pathways (hydrolysis, oxidation) for Piperazin-1-yl(1H-pyrazol-3-yl)methanone. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12][13]

Materials:

  • Piperazin-1-yl(1H-pyrazol-3-yl)methanone

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Buffers: 0.1 M HCl, 0.1 M NaOH, 100 mM Phosphate Buffer (pH 7.4)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UHPLC system with UV or MS detector[14][15]

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Acid/Base Hydrolysis: Dilute the stock solution to a final concentration of 0.1 mg/mL in 0.1 M HCl and 0.1 M NaOH. Prepare a control in the pH 7.4 phosphate buffer.

  • Oxidation: Dilute the stock solution to 0.1 mg/mL in the pH 7.4 buffer. Add H₂O₂ to a final concentration of 3%.

  • Incubation: Store all solutions at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[13] Protect from light.

  • Time Points: Withdraw aliquots at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze each aliquot by a stability-indicating HPLC method. The method must be able to separate the parent compound from any new peaks (degradants).[16]

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Identify the conditions that cause the most significant degradation.

Stress ConditionExpected Degradation RatePrimary Degradation Pathway
0.1 M HCl (Acid) Moderate to HighHydrolysis of the methanone linker.
pH 7.4 Buffer Low to ModerateBaseline hydrolysis and/or oxidation.
0.1 M NaOH (Base) HighBase-catalyzed hydrolysis of the methanone linker.
3% H₂O₂ (Oxidation) Moderate to HighOxidation of the piperazine ring.[1]
  • If significant degradation occurs under acidic and basic conditions but not oxidative conditions, hydrolysis is the primary stability issue.

  • If significant degradation occurs in the presence of H₂O₂, oxidation is a key concern.

Caption: Hypothesized hydrolytic degradation pathway.

Problem 2: Addressing Poor Solubility

If precipitation is observed, a pH-solubility profile is necessary to find a pH range where the compound is sufficiently soluble for your experiments.

Objective: To determine the aqueous solubility of the compound across a range of physiologically relevant pH values.

Materials:

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.

  • The compound in solid form.

  • HPLC system for quantification.

Procedure:

  • Sample Preparation: In separate vials, add an excess amount of the solid compound to each buffer of a different pH.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate and analyze by HPLC against a standard curve to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the solubility (e.g., in µg/mL) against the pH of the buffer.

The resulting graph will show the pH range of maximum and minimum solubility. For a molecule with a basic piperazine group and a weakly acidic pyrazole group, you might expect higher solubility at lower pH values (where the piperazine is fully protonated and charged) and potentially at very high pH values (if the pyrazole proton is removed), with a region of low solubility in the intermediate pH range.

pH RangeExpected SolubilityRationale
Acidic (pH < 5) HighPiperazine moiety is protonated (cationic), increasing aqueous solubility.
Neutral (pH 6-8) Low to ModerateCompound may be near its isoelectric point, leading to minimum solubility.
Basic (pH > 9) Moderate to HighThe N-H on the pyrazole ring may deprotonate, forming an anion.

Mitigation Strategies

Based on the results of your troubleshooting experiments, you can implement the following strategies:

  • Optimize Buffer pH: Select a buffer pH where the compound demonstrates both maximum stability (from the forced degradation study) and adequate solubility (from the pH-solubility profile).

  • Select an Inert Buffer: Ensure your chosen buffer does not catalyze degradation. Phosphate and acetate are generally safe starting points.[9]

  • Control Temperature: Perform experiments at the lowest practical temperature to slow the rate of degradation.

  • Protect from Light: If photolytic degradation is observed, conduct experiments in amber vials or under low-light conditions.

  • Use Co-solvents: If solubility remains an issue even after pH optimization, consider adding a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol. Note that this may impact biological assays.

  • Purge with Inert Gas: If oxidation is a significant problem, de-gas your buffers and purge the headspace of your vials with an inert gas like nitrogen or argon to minimize dissolved oxygen.

By systematically applying these diagnostic and mitigation strategies, you can establish robust experimental conditions, ensuring the reliability and reproducibility of your research involving Piperazin-1-yl(1H-pyrazol-3-yl)methanone.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sravani, G., et al. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Times. Retrieved from [Link]

  • Vala, R., & Desai, P. (2012). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. ProQuest. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Abdullahi, A., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link]

  • Nielsen, P., et al. (2013). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • G. S. S. K. K. S. S. K. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Faria, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • Preeti, K., et al. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2024). Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Retrieved from [Link]

  • Rochelle, G., et al. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Calza, P., et al. (2005). Identification of Degradation Products by Adopting GC or HPLC/MS Techniques. Current Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2009). methanone. Retrieved from [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. Retrieved from [Link]

  • Chandrashekharappa, S., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • International Journal for Modern Trends in Science and Technology. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Piperazin-1-yl(1H-pyrazol-3-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperazin-1-yl(1H-pyrazol-3-yl)methanone derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic challenges posed by steric hindrance in this important class of compounds. The piperazine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, and their combination often leads to compounds with significant biological activity.[1][2] However, the inherent steric bulk of these ring systems, especially when substituted, can present significant hurdles during synthesis.

This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why am I seeing low yields in the amide coupling reaction between my substituted pyrazole carboxylic acid and piperazine?

    • I'm struggling with the N-arylation of the piperazine ring with a bulky pyrazole electrophile. What conditions should I try?

    • How can I regioselectively introduce substituents onto the pyrazole ring without being blocked by the piperazinylmethanone group?

    • Are there alternative synthetic routes to these derivatives that can bypass the most sterically challenging steps?

  • Troubleshooting Guides & Experimental Protocols

    • Protocol 1: Enhanced Amide Coupling for Sterically Hindered Substrates

    • Protocol 2: Copper-Catalyzed N-Arylation of Piperazines with Hindered Pyrazole Halides

  • Data & Visualization

    • Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation

    • Diagrams of Key Mechanisms and Workflows

Frequently Asked questions (FAQs)

Q1: Why am I seeing low yields in the amide coupling reaction between my substituted pyrazole carboxylic acid and piperazine?

Answer: Low yields in the formation of the amide bond between a pyrazole carboxylic acid and a piperazine derivative are frequently a direct consequence of steric hindrance. The nucleophilic attack of the piperazine nitrogen on the activated carboxylic acid can be impeded by bulky substituents on either the pyrazole or the piperazine ring.

Several factors contribute to this challenge:

  • Steric Shielding of the Carbonyl Group: Substituents on the pyrazole ring, particularly at the C4 and C5 positions, can physically block the approach of the piperazine nucleophile to the activated carbonyl carbon.

  • Reduced Nucleophilicity of Piperazine: Bulky groups on the piperazine nitrogen, such as a Boc protecting group or a large N-aryl substituent, can decrease its nucleophilicity and hinder its ability to attack the electrophile.

  • Conformational Rigidity: The inherent ring structures of both pyrazole and piperazine can lead to conformations that are unfavorable for the transition state of the amide bond formation.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC/DMAP may be insufficient for highly hindered substrates.[3] Consider more potent activating agents. A protocol for amide coupling that involves the in situ formation of acyl fluorides has been shown to be effective for sterically hindered substrates where other methods have failed.[4]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted organic synthesis (MAOS) can be particularly effective in accelerating these reactions.[5]

  • Use of Additives: Additives like HOBt or HOAt can form activated esters that are more reactive towards hindered amines.

  • Alternative Acylating Agents: Instead of the carboxylic acid, consider using the corresponding acyl chloride or acyl fluoride. These are generally more reactive and may overcome the steric hindrance.

Q2: I'm struggling with the N-arylation of the piperazine ring with a bulky pyrazole electrophile. What conditions should I try?

Answer: The N-arylation of piperazine with a sterically hindered pyrazole electrophile, such as a halopyrazole, is a common challenge. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are viable options, but require careful optimization for sterically demanding partners.[6]

Troubleshooting Strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the reductive elimination step, which can be slow for hindered substrates.[7] Consider ligands such as XPhos, SPhos, or RuPhos.

    • Base: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide are often effective.[6]

    • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are commonly used.

  • Copper-Catalyzed Ullmann Coupling:

    • Catalyst and Ligand: Copper(I) iodide (CuI) is a common catalyst. The addition of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and improve yields for hindered substrates.[8]

    • Base: A mild inorganic base like potassium carbonate or cesium carbonate is often sufficient.

    • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used.

Q3: How can I regioselectively introduce substituents onto the pyrazole ring without being blocked by the piperazinylmethanone group?

Answer: The bulky piperazinylmethanone substituent can indeed direct or hinder subsequent electrophilic aromatic substitution on the pyrazole ring. The electronic nature of the pyrazole ring also plays a crucial role in determining the site of substitution.[9]

Troubleshooting Strategies:

  • Directed Ortho-Metalation (DoM): If the piperazinylmethanone group contains a directing group (e.g., an N-Boc group), it may be possible to deprotonate the pyrazole ring at the C4 position using a strong base like n-butyllithium or LDA, followed by quenching with an electrophile.

  • Halogenation-Cross-Coupling Sequence: Introduce a halogen (e.g., bromine or iodine) at the desired position on the pyrazole ring prior to coupling with piperazine. This halogen can then be used as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck) to introduce a variety of substituents.

  • Steric Redirection: In some cases, a large directing group can be used to sterically block one position and force substitution at another. For example, a triphenylsilyl group has been used to redirect alkylation on a pyrazole ring.[10]

  • Synthesis of a Pre-functionalized Pyrazole: The most reliable approach is often to synthesize the pyrazole ring with the desired substituents already in place before the amide coupling step with piperazine.

Q4: Are there alternative synthetic routes to these derivatives that can bypass the most sterically challenging steps?

Answer: Yes, rethinking the synthetic strategy can often circumvent the most problematic steps.

Alternative Approaches:

  • "Piperazine-First" Approach: Begin with a pre-functionalized piperazine and couple it with a pyrazole precursor that can be subsequently cyclized. For example, reacting a substituted piperazine with a 1,3-dicarbonyl compound and hydrazine.

  • Ring-Expansion or Ring-Transformation Strategies: While less common for this specific scaffold, exploring ring-expansion reactions of smaller heterocycles or ring-transformation reactions of other five- or six-membered rings could offer novel pathways.

  • Direct C-H Functionalization: Recent advances in photoredox catalysis and transition-metal-catalyzed C-H functionalization may offer opportunities for the direct introduction of substituents onto the piperazine or pyrazole rings, potentially avoiding the need for pre-functionalized starting materials.[2]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Enhanced Amide Coupling for Sterically Hindered Substrates

This protocol is adapted for situations where standard coupling reagents have failed to provide satisfactory yields due to steric hindrance.[4]

Materials:

  • Sterically hindered pyrazole carboxylic acid

  • Substituted piperazine

  • Cyanuric fluoride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add pyridine (1.1 equiv) followed by the dropwise addition of cyanuric fluoride (0.4 equiv).

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Amide Bond Formation:

    • In a separate flask, dissolve the substituted piperazine (1.2 equiv) in anhydrous DMF.

    • Add the piperazine solution to the freshly prepared acyl fluoride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation of Piperazines with Hindered Pyrazole Halides

This protocol is designed for the challenging coupling of sterically hindered pyrazole halides with piperazine derivatives.[8]

Materials:

  • Hindered pyrazole halide (iodide or bromide)

  • Substituted piperazine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous dioxane or toluene

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the hindered pyrazole halide (1.0 equiv), the substituted piperazine (1.2-1.5 equiv), and the base (K2CO3 or Cs2CO3, 2.0 equiv).

    • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.

    • Add anhydrous dioxane or toluene via syringe, followed by the DMEDA ligand (10-20 mol%).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data & Visualization

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
Coupling Reagent/SystemRelative ReactivityCommon AdditivesKey AdvantagesPotential Drawbacks
DCC/DMAPModerateDMAPInexpensive, widely usedDicyclohexylurea byproduct can be difficult to remove
EDC/HOBtModerate to HighHOBt, HOAtWater-soluble urea byproduct, good for peptide couplingCan be less effective for extremely hindered substrates
HATU/DIPEAHigh-High reactivity, fast reaction timesExpensive, can cause epimerization in chiral substrates
Acyl Fluoride (in situ)Very HighPyridineExcellent for sterically demanding substrates[4]Requires handling of fluoride reagents
SOCl2/DMF (Vilsmeier)High-Forms reactive acyl chloride in situHarsh conditions, may not be suitable for sensitive substrates
Diagrams of Key Mechanisms and Workflows

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_product Product Start_Acid Hindered Pyrazole Carboxylic Acid Activation Select Coupling Reagent (e.g., HATU, Acyl Fluoride) Start_Acid->Activation Start_Amine Substituted Piperazine Coupling Amide Bond Formation Start_Amine->Coupling Activation->Coupling Activated Intermediate Product Piperazin-1-yl(1H-pyrazol- 3-yl)methanone Derivative Coupling->Product

Caption: Workflow for Sterically Hindered Amide Coupling.

Troubleshooting_Decision_Tree Start Low Yield in Amide Coupling? Q_Reagent Using Standard Coupling Reagent (DCC, EDC)? Start->Q_Reagent Yes Q_N_Arylation Low Yield in N-Arylation? Start->Q_N_Arylation No A_Stronger_Reagent Switch to HATU or Acyl Fluoride Protocol Q_Reagent->A_Stronger_Reagent Yes Q_Temp Reaction at Room Temp? Q_Reagent->Q_Temp No Final Consult Further Literature or Alternative Route A_Stronger_Reagent->Final A_Increase_Temp Increase Temperature or Use Microwave Synthesis Q_Temp->A_Increase_Temp Yes Q_Temp->Final No A_Increase_Temp->Final Q_Catalyst Using Pd or Cu Catalyst? Q_N_Arylation->Q_Catalyst A_Optimize_Pd Optimize Pd Catalyst: - Bulky Ligand (XPhos) - Strong Base (LiHMDS) Q_Catalyst->A_Optimize_Pd Pd A_Optimize_Cu Optimize Cu Catalyst: - Add Diamine Ligand (DMEDA) Q_Catalyst->A_Optimize_Cu Cu A_Optimize_Pd->Final A_Optimize_Cu->Final

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: PMC - NIH URL: [Link]

  • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: PMC URL: [Link]

  • Title: Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters Source: ResearchGate URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants Source: MDPI URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Omega URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: The synthesis of sterically hindered amides Source: PubMed URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Chemistry & Biodiversity URL: [Link]

  • Title: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties Source: MDPI URL: [Link]

  • Title: Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition Source: PMC - NIH URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

  • Title: Synthetic Emergence in N-Arylimidazoles: A Review Source: Connect Journals URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives Source: ResearchGate URL: [Link]

  • Title: How to overcome Steric Hindrance? Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: PMC - NIH URL: [Link]

  • Title: Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: MDPI URL: [Link]

  • Title: Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines Source: PMC URL: [Link]

Sources

Validation & Comparative

1H-NMR Spectral Analysis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone presents a classic "dynamic NMR" challenge. Unlike rigid scaffolds, this molecule exhibits two distinct dynamic processes that complicate spectral interpretation at room temperature: amide bond rotation (restricted rotation) and annular tautomerism of the pyrazole ring.

This guide compares the performance of three standard NMR solvent systems—DMSO-d₆ , CDCl₃ , and Methanol-d₄ —to determine the optimal workflow for structural elucidation.

Key Recommendation: For complete characterization, DMSO-d₆ at elevated temperature (340–350 K) is the superior method. It induces coalescence of piperazine rotamers, sharpens the spectrum, and retains the visibility of the diagnostic pyrazole N-H proton.

Structural Dynamics & Challenges

To interpret the spectrum, one must first understand the molecular behavior that leads to signal broadening and peak doubling.

The "Double Dynamic" Problem
  • Restricted Amide Rotation: The C(O)-N bond connecting the pyrazole and piperazine rings possesses partial double-bond character.[1] At room temperature (298 K), the rotation is slow on the NMR timescale, leading to the presence of syn and anti rotamers. This causes the piperazine protons to appear as chemically inequivalent, often resulting in broad "humps" or split signals rather than sharp triplets.

  • Pyrazole Tautomerism: The 1H-pyrazole ring undergoes rapid proton exchange between N1 and N2.[2] While usually fast, this exchange can broaden the associated carbon signals and the NH proton itself.

Visualization of Dynamics

The following diagram illustrates the equilibrium states affecting the NMR timescale.

Dynamics cluster_0 Amide Rotamers (Slow Exchange at RT) cluster_1 Pyrazole Tautomers (Fast Exchange) RotA Rotamer A (Syn) RotB Rotamer B (Anti) RotA->RotB Bond Rotation (ΔG‡ ~15-17 kcal/mol) Taut1 1H-Tautomer Taut2 2H-Tautomer Taut1->Taut2 Proton Transfer

Figure 1: The molecule exists in a complex equilibrium. Amide rotation (blue) is the primary cause of piperazine signal broadening at room temperature.

Comparative Analysis: Solvent Selection

The choice of solvent dictates the quality of the data. The following comparison evaluates the three most common alternatives.

Comparison Matrix
FeatureDMSO-d₆ (Recommended)Chloroform-d (CDCl₃) Methanol-d₄ (MeOD)
Solubility Excellent (dissolves salts/free base)Moderate (poor for HCl salts)Good
NH Detection Visible (Broad singlet >13 ppm)Often Invisible/Very BroadInvisible (Exchanges with D)
Resolution (RT) Moderate (Viscosity broadens peaks)High (Sharp peaks)High
Rotamer Effect Severe broadening at 298 KDistinct split peaks often seenSharpens faster due to low viscosity
Suitability for VT High (Boiling point 189°C)Low (Boiling point 61°C)Low (Boiling point 64°C)
Detailed Performance Review
Option A: DMSO-d₆ (The Gold Standard)
  • Performance: High polarity stabilizes the polar amide/pyrazole functionalities. Crucially, it slows down the exchange of the pyrazole N-H proton with residual water, allowing it to be observed (often downfield at 13.0–13.5 ppm).

  • Drawback: High viscosity leads to broader lines at room temperature. The piperazine CH₂ signals often appear as two broad humps at 3.4–3.7 ppm due to rotamers.

  • Fix: Heating to 340 K (67°C) coalesces the rotamers into sharp signals.

Option B: CDCl₃ (The Traditionalist)
  • Performance: Provides the sharpest lines for non-exchangeable protons.

  • Drawback: The acidic pyrazole N-H is rarely seen due to broadening. Furthermore, if the sample is a hydrochloride salt (common for piperazines), it will likely be insoluble.

  • Risk: Interpretation errors occur when the piperazine signals split into four distinct multiplets (due to slow rotation), leading inexperienced analysts to overestimate the proton count.

Option C: Methanol-d₄ (The Simplifier)
  • Performance: Excellent solubility. The exchangeable N-H proton is immediately replaced by deuterium (N-D), disappearing from the spectrum.

  • Utility: Useful only if you wish to simplify the spectrum to focus solely on the carbon backbone, but you lose critical structural verification of the pyrazole NH.

Experimental Protocol: Variable Temperature (VT) NMR

To obtain publication-quality data, you must overcome the rotational barrier.

Workflow Diagram

Protocol Start Start: Sample Prep Solvent Dissolve in DMSO-d6 (approx. 10mg/0.6mL) Start->Solvent RunRT Run 1H-NMR at 298 K Solvent->RunRT Check Check Piperazine Region (3.3 - 3.8 ppm) RunRT->Check Broad Signals Broad/Split? Check->Broad Yes Sharp Signals Sharp? Check->Sharp No Heat Heat to 340-350 K (Coalescence) Broad->Heat Final Process & Integrate Sharp->Final ReRun Re-acquire Spectrum Heat->ReRun ReRun->Final

Figure 2: Decision tree for optimizing spectral resolution.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure the tube is capped tightly to prevent water absorption.

  • Initial Scan (298 K): Acquire a standard proton spectrum.

    • Expectation: The piperazine ring protons (3.3–3.7 ppm) will likely appear broad or split. The pyrazole N-H may be a very broad hump >13 ppm.

  • Heating (The Fix): Increase the probe temperature to 340 K (67°C) . Allow 10 minutes for thermal equilibration.

    • Note: Do not exceed 370 K to avoid degrading the sample or the O-rings of the spinner.

  • Acquisition (340 K): Re-acquire the spectrum.

    • Result: The piperazine signals should coalesce into two clean triplets (or broad singlets depending on resolution). The aromatic pyrazole signal will sharpen.

  • Referencing: Reference to the residual DMSO pentet (2.50 ppm). Note that the solvent shift changes slightly with temperature (approx. 0.001 ppm/K).[3]

Expected Spectral Data (DMSO-d₆)

The following table summarizes the expected chemical shifts. Note the difference between Room Temperature (RT) and High Temperature (HT).

Proton GroupShift (δ ppm) @ 298 KShift (δ ppm) @ 340 KMultiplicityIntegralAssignment
Pyrazole NH 13.0 – 13.612.8 – 13.2Broad Singlet1HPyrazole N-H
Pyrazole CH 7.6 – 7.87.6 – 7.7Doublet (small J)1HPyrazole C5-H
Pyrazole CH 6.5 – 6.76.5 – 6.6Doublet (small J)1HPyrazole C4-H
Piperazine CH₂ 3.4 – 3.8 (Broad/Split)3.60Triplet/Broad s4HN-CH₂ (Amide side)
Piperazine CH₂ 2.7 – 2.9 (Broad)2.80Triplet/Broad s4HN-CH₂ (Amine side)
Amine NH ~2.0 - 3.0VariableBroad1HPiperazine N-H (if free base)

Note: If the sample is a hydrochloride salt, the Piperazine NH will appear as a broad singlet around 9.0–9.5 ppm (NH₂⁺).

References

  • Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933.

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

  • Alkorta, I., et al. (2016). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2760447, Piperazin-1-yl-m-tolyl-methanone hydrochloride" (Analogous Scaffold).

Sources

X-ray diffraction data for Piperazin-1-yl(1H-pyrazol-3-yl)methanone structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the Piperazin-1-yl(1H-pyrazol-3-yl)methanone scaffold represents a critical pharmacophore, often serving as a hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, JAK) or as a linker in PARP inhibitors. While Mass Spectrometry (HRMS) confirms elemental composition and NMR establishes connectivity, these techniques often fail to definitively resolve the prototropic tautomerism of the pyrazole ring (1H- vs. 2H- position) and the conformational isomerism of the amide linker in the solid state.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase alternatives (NMR, MS), demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structure confirmation of this specific chemical entity.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table summarizes the performance of structure confirmation methods specifically for the Piperazin-1-yl(1H-pyrazol-3-yl)methanone molecule.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOESY) HRMS (Mass Spec)
Tautomer Identification Definitive. Directly locates the proton on N1 or N2 of the pyrazole ring.Ambiguous. Rapid proton exchange often leads to averaged signals, obscuring the specific tautomer.None. Cannot distinguish tautomers (identical mass).
Conformational Analysis Precise. Freezes the amide bond rotation, revealing the exact syn or anti conformer in the crystal lattice.Dynamic. Shows time-averaged rotamers; requires variable-temperature (VT) experiments to resolve barriers.None.
3D Stereochemistry Absolute. Defines the piperazine chair conformation (axial vs. equatorial substituents).Relative. Inferred via coupling constants (

) and NOE correlations.
None.
Intermolecular Interactions Visualized. Maps Hydrogen-bond networks (D-H...A) critical for drug formulation.Inferred. Concentration-dependent shifts suggest aggregation but cannot map geometry.None.
The Critical Differentiator: Pyrazole Tautomerism

For Piperazin-1-yl(1H-pyrazol-3-yl)methanone, the location of the pyrazole proton is chemically significant.

  • NMR Limitation: In solution (DMSO-d6 or CDCl3), the pyrazole proton undergoes rapid exchange between N1 and N2. This results in broad signals or an "averaged" chemical shift, making it impossible to determine the dominant species interacting with a protein target.

  • XRD Advantage: Crystallization locks the molecule into its most energetically stable tautomeric state (stabilized by intermolecular H-bonds). SC-XRD data provides the electron density map required to explicitly place the hydrogen atom.

Experimental Protocol: Crystallization & Data Collection

To achieve publishable structure confirmation, the following self-validating protocol is recommended. This workflow addresses the high polarity of the piperazine/pyrazole groups.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Rationale: Direct evaporation often yields amorphous powder due to the molecule's high polarity. Slow vapor diffusion controls nucleation.

  • Dissolution: Dissolve 20 mg of pure Piperazin-1-yl(1H-pyrazol-3-yl)methanone in 2 mL of Methanol (MeOH) . Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Setup: Place the MeOH solution in a small inner vial.

  • Precipitant: Fill a larger outer jar with 10 mL of Diethyl Ether or Hexane (antisolvent).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 20°C.

  • Observation: Monitor daily. As ether diffuses into the methanol, solubility decreases, promoting high-quality single crystal growth over 3–7 days.

Phase 2: X-Ray Data Collection

Rationale: Organic crystals interact weakly with X-rays. A Copper (Cu) source is preferred over Molybdenum (Mo) for this small organic molecule to maximize diffraction intensity.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Cu K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration, allowing precise location of the tautomeric H atoms.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).

Data Interpretation & Validation Criteria

When analyzing the solved structure, the following parameters confirm the identity and quality of the model.

A. Crystallographic Quality Metrics
ParameterAcceptable RangeInterpretation
R-factor (

)

Indicates high agreement between the model and experimental diffraction data.
Goodness of Fit (GoF)

Validates the weighting scheme of the refinement.
Resolution

Å
Required to resolve Hydrogen atoms on the pyrazole nitrogen.
B. Structural Geometry Check (Self-Validation)

Compare your solved structure against these expected bond lengths. Significant deviation (>0.03 Å) suggests incorrect atom assignment.

  • Amide Bond (C-N): Expected ~1.34 Å. (Partial double bond character).

  • Pyrazole N-N: Expected ~1.36 Å.

  • Piperazine C-C: Expected ~1.52 Å (Typical

    
     hybridization).
    
  • Piperazine Conformation: Verify the "Chair" configuration. The amide substituent should typically adopt the equatorial position to minimize 1,3-diaxial interactions.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to definitive structure confirmation, highlighting the decision points where XRD supersedes NMR.

StructureConfirmation Synthesis Synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone Purification Purification (HPLC/Flash) Synthesis->Purification NMR 1H/13C NMR (Solution State) Purification->NMR Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization High Purity Req. Ambiguity Ambiguity: Tautomerism & Rotamers NMR->Ambiguity Broad Signals Ambiguity->Crystallization Requirement for Absolute Config XRD_Collection SC-XRD Data Collection (100 K) Crystallization->XRD_Collection Structure_Soln Structure Solution (SHELXT/OLEX2) XRD_Collection->Structure_Soln Final_Model Definitive 3D Model (Tautomer Fixed) Structure_Soln->Final_Model

Figure 1: Critical workflow demonstrating the necessity of SC-XRD when NMR results yield ambiguous tautomeric data.

References

  • Foces-Foces, C., et al. (2001).[1] A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Link

  • Claramunt, R. M., et al. (2006). Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution. New Journal of Chemistry. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Harris, R. K., et al. (2016). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals. Link

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrazole-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole-piperazine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates, particularly in the realm of kinase inhibitors. Its synthetic tractability and ability to effectively orient pharmacophoric elements have made it a favorite among medicinal chemists. However, the journey from a potent "hit" to a viable drug candidate is often fraught with metabolic challenges. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.

This guide provides a comprehensive comparison of the metabolic stability of pyrazole-piperazine analogs and related scaffolds, offering insights into common metabolic liabilities and evidence-based strategies to enhance stability. We will delve into the experimental data that underpins these strategies, providing researchers, scientists, and drug development professionals with a robust framework for designing more durable and efficacious molecules.

The Causality of Experimental Design: Assessing Metabolic Stability

To objectively compare the metabolic stability of different analogs, the in vitro liver microsomal stability assay is the workhorse of the early drug discovery cascade.[1][2] This assay provides a reliable and high-throughput method to determine a compound's intrinsic clearance (CLint), a key parameter for predicting its in vivo half-life and bioavailability.[3][4]

The rationale for using liver microsomes lies in their high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of xenobiotics.[5] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver and quantify the rate at which the parent compound is eliminated.[6]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates a typical workflow for a liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation compound_prep Test Compound & Controls (1 µM in DMSO) incubation Incubation Plate (Compound + Microsomes) compound_prep->incubation microsome_prep Liver Microsomes (Human, Rat, Mouse) (0.5 mg/mL in Buffer) microsome_prep->incubation cofactor_prep NADPH Solution (Cofactor) start_reaction Add NADPH to Initiate Reaction incubation->start_reaction time_points Aliquots Taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction (Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t½ and Intrinsic Clearance (CLint) quantify->calculate G cluster_pyrazole Pyrazole Ring cluster_piperazine Piperazine Ring cluster_substituents Aryl Substituents scaffold Pyrazole-Piperazine Scaffold pyrazole_ox Oxidation scaffold->pyrazole_ox Metabolic Liability n_dealk N-Dealkylation scaffold->n_dealk Metabolic Liability alpha_c_ox α-Carbon Oxidation scaffold->alpha_c_ox Metabolic Liability n_acetyl N-Acetylation scaffold->n_acetyl Metabolic Liability aryl_hydrox Aromatic Hydroxylation scaffold->aryl_hydrox Metabolic Liability

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.